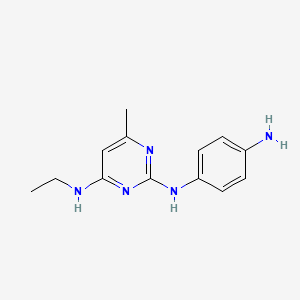![molecular formula C24H20N2O2 B2957696 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234691-92-9](/img/structure/B2957696.png)
3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound known for its role in medicinal chemistry and organic synthesis. This compound is notable for its unique chemical structure, which includes a pyrazole ring substituted with various functional groups. It exhibits significant potential in drug design, offering avenues for scientific exploration.
作用機序
Target of Action
It’s structurally similar to monobenzone , which is known to target melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for skin color .
Mode of Action
It’s suggested that it may increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound may affect the biochemical pathways involved in melanin production and excretion . It’s also suggested that the compound may cause the destruction of melanocytes, leading to permanent depigmentation .
Pharmacokinetics
Similar compounds like monobenzone are applied topically to the skin , suggesting that this compound may also be absorbed through the skin. The impact on bioavailability would depend on factors such as the concentration of the compound and the duration of application.
Result of Action
The result of the compound’s action could be a depigmenting effect on the skin, due to the increased excretion of melanin and potential destruction of melanocytes . This could lead to a loss of skin color, particularly in hyperpigmented skin areas .
Action Environment
Environmental factors such as sunlight exposure can influence the compound’s action, efficacy, and stability . For instance, exposure to sunlight has been reported to reduce the depigmenting effect of Monobenzone . Therefore, similar effects could be expected for this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Starting Materials: : Benzyl alcohol, 3-methylphenylhydrazine, phenylacetonitrile, and formylating agents.
Formation of the Intermediate: : A condensation reaction between 3-methylphenylhydrazine and phenylacetonitrile forms the pyrazole ring.
Introduction of the Benzyloxy Group: : The intermediate undergoes O-alkylation with benzyl alcohol under basic conditions.
Formylation: : The final step involves formylation of the pyrazole compound using a suitable reagent like dichloromethyl methyl ether or Vilsmeier-Haack reagent.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to involve continuous flow reactions, which offer advantages in terms of yield, safety, and scalability. Use of catalysts and automated systems ensures higher efficiency and cost-effectiveness in large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The benzyloxy and phenyl groups can participate in various nucleophilic or electrophilic substitution reactions, modifying the compound's properties for further use.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or PCC.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Typical nucleophiles or electrophiles like halides, amines, and alkylating agents.
Major Products Formed
Oxidation Products: : Carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules and materials science research.
Biology
Biologically, this compound shows potential as a ligand in studying protein interactions and enzymatic activities due to its functional groups and binding capabilities.
Medicine
In the medical field, the compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for targeted drug design and development.
Industry
Industrially, it serves as a precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
類似化合物との比較
Compared to other pyrazole derivatives, 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its unique substitution pattern and functional group diversity.
Similar Compounds
4-(Benzyloxy)-1-phenylpyrazole-3-carbaldehyde
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(4-Benzyloxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
These compounds differ in their specific substituents, leading to variations in their chemical behavior and applications.
特性
IUPAC Name |
3-(3-methyl-4-phenylmethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-18-14-20(12-13-23(18)28-17-19-8-4-2-5-9-19)24-21(16-27)15-26(25-24)22-10-6-3-7-11-22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSQMJWYVNIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)


![N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2957622.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide](/img/structure/B2957624.png)


![N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2957629.png)

![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)

